2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid
Description
Properties
IUPAC Name |
2-[4-[ethyl(phenyl)sulfamoyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-2-17(13-6-4-3-5-7-13)23(20,21)15-10-8-14(9-11-15)22-12-16(18)19/h3-11H,2,12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGCBCJFGTYUPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid typically involves the reaction of 4-(phenylsulfamoyl)phenol with ethyl bromoacetate under basic conditions to form the ethyl ester intermediate. This intermediate is then hydrolyzed under acidic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced sulfonamide derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the phenoxyacetic acid moiety can interact with receptor sites, modulating biological pathways.
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing Groups: The 4-fluorophenyl group in ’s compound may enhance hydrogen-bonding interactions, whereas the diethyl group in ’s compound increases lipophilicity .
Biological Activity: The PTP1B inhibitor () demonstrates that sulfamoyl derivatives with aromatic and heterocyclic substituents (e.g., benzoxazole) exhibit strong enzyme-binding affinity. This suggests that the ethyl(phenyl) group in the target compound could be optimized for similar targets . TSPC () highlights the role of sulfamoyl derivatives in non-pharmaceutical applications, such as corrosion inhibition, depending on substituent choice .
Synthetic Routes :
- Synthesis of sulfamoyl derivatives often starts with aniline protection, sulfonation, and functionalization (e.g., ’s method for TSPC). The target compound likely follows a similar pathway but incorporates ethyl(phenyl)amine during sulfamoyl group formation .
Research Findings and Implications
Structure-Activity Relationships (SAR)
- Steric Effects : Bulky substituents like ethyl(phenyl) may hinder interactions with flat binding pockets but improve selectivity for sterically tolerant targets.
Biological Activity
2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid is a compound of interest due to its potential biological activities, particularly in the realms of anti-cancer, anti-inflammatory, and antibacterial properties. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a phenoxyacetic acid moiety substituted with an ethyl(phenyl)sulfamoyl group. This unique structure is thought to contribute to its diverse biological activities.
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar sulfonamide groups have shown potent activity against various cancer cell lines:
- Mechanism of Action : The anticancer activity is often mediated through the induction of apoptosis and inhibition of cell proliferation. Compounds targeting key signaling pathways such as AKT/mTOR have been noted for their effectiveness in reducing cancer cell viability .
- Case Study : In a study involving thiazolidine derivatives, certain compounds demonstrated IC50 values as low as 1.27 µM against MCF-7 breast cancer cells, highlighting the potential for similar structures like this compound to yield comparable results .
2. Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. It is hypothesized that the ethyl(phenyl)sulfamoyl group may interact with inflammatory pathways:
- Research Findings : Some studies have indicated that related compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro, suggesting that this compound might exhibit similar effects .
3. Antibacterial Activity
Preliminary investigations into the antibacterial properties of compounds with similar structures have yielded promising results:
- Minimum Inhibitory Concentration (MIC) : Compounds tested against E. coli and S. aureus showed significant antibacterial activity, with MIC values indicating effective inhibition at low concentrations .
- Mechanism : The antibacterial action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfamoylation of the phenolic precursor followed by etherification with chloroacetic acid. Key steps include:
- Sulfamoylation : Reacting 4-ethylaminophenol with phenylsulfamoyl chloride under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) .
- Etherification : Introducing the acetic acid moiety via nucleophilic substitution using sodium chloroacetate in ethanol under reflux (70–80°C for 3–5 hours) .
- Purification : Recrystallization from ethanol or aqueous ethanol to isolate the product, with yields optimized by controlling stoichiometry, reaction time, and temperature .
Q. Which spectroscopic techniques are critical for structural confirmation, and what characteristic peaks should researchers expect?
- Methodological Answer :
- IR Spectroscopy : Expect peaks at ~1720–1750 cm⁻¹ (ester/acetic acid C=O), ~1230–1250 cm⁻¹ (C-O-C ether linkage), and ~1330–1350 cm⁻¹ (sulfonamide S=O stretching) .
- NMR :
- ¹H NMR : A singlet at δ ~3.8–4.2 ppm (CH₂ of acetic acid), aromatic protons at δ ~6.8–7.5 ppm, and ethyl group signals (CH₂ at δ ~1.2–1.4 ppm, CH₃ at δ ~0.9–1.1 ppm) .
- ¹³C NMR : Carboxylic acid carbon at δ ~170–175 ppm, sulfonamide sulfur-linked carbons at δ ~50–55 ppm .
Q. What are the primary biological targets or pathways investigated for this compound?
- Methodological Answer : The sulfamoyl and phenoxyacetic acid moieties suggest potential interactions with:
- Enzymes : Inhibition of carbonic anhydrase or sulfotransferases due to sulfonamide groups .
- Cellular Uptake : The acetic acid group may enhance solubility, enabling studies on membrane permeability via HPLC or fluorescence tagging .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions between predicted and observed reactivity of the sulfamoyl group?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model nucleophilic attack on the sulfamoyl group, comparing activation energies for different pathways (e.g., SN2 vs. radical mechanisms) .
- Solvent Effects : Simulate solvent interactions (e.g., ethanol vs. DMF) using COSMO-RS to predict reaction outcomes, aligning computational data with experimental yields .
- Case Study : If experimental results show unexpected byproducts, DFT can identify steric hindrance or electronic effects not accounted for in initial designs .
Q. What strategies mitigate discrepancies in pharmacokinetic data (e.g., bioavailability vs. in vitro activity)?
- Methodological Answer :
- Metabolic Profiling : Use liver microsomes or hepatocyte assays to identify phase I/II metabolites, correlating degradation pathways with bioavailability .
- Caco-2 Permeability Assays : Measure apical-to-basolateral transport to distinguish poor absorption from rapid metabolism .
- Cross-Validation : Compare LC-MS/MS data from plasma samples with in vitro IC₅₀ values to adjust dosing regimens .
Q. How can reaction engineering improve scalability without compromising stereochemical integrity?
- Methodological Answer :
- Flow Chemistry : Optimize residence time and temperature in continuous flow reactors to minimize side reactions (e.g., sulfonamide hydrolysis) .
- Catalyst Screening : Test heterogeneous catalysts (e.g., immobilized palladium) for Suzuki couplings involving the phenyl group, ensuring chirality retention .
- Process Analytics : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability .
Data Contradiction Analysis
Q. How should researchers address conflicting spectral data (e.g., unexpected peaks in NMR)?
- Methodological Answer :
- Isotopic Labeling : Synthesize deuterated analogs to distinguish solvent artifacts from genuine signals .
- 2D NMR : Use HSQC or HMBC to assign ambiguous peaks, resolving overlapping signals from aromatic protons .
- Control Experiments : Repeat synthesis with purified intermediates to identify contamination sources .
Q. What experimental controls validate the compound’s stability under varying pH conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40°C for 24–72 hours. Monitor degradation via HPLC and identify breakdown products .
- Buffer Compatibility : Test solubility and stability in common biological buffers (e.g., PBS, Tris-HCl) to ensure assay reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
